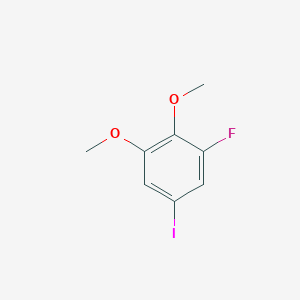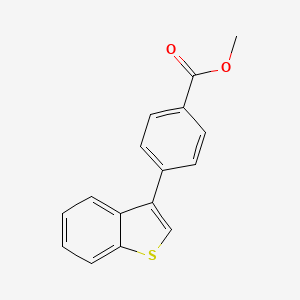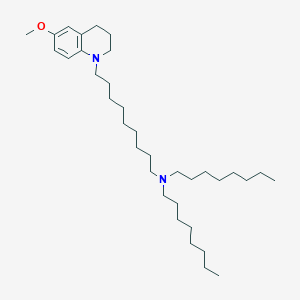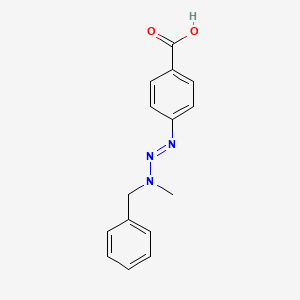
p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid: is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . . This compound is part of the triazene family, which is known for its applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds. One common method includes the reaction of benzyl chloride with sodium carbonate in the presence of water, followed by the addition of potassium permanganate . This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazene group into amines or other functional groups.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the production of various organic compounds .
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its triazene group is known to exhibit cytotoxic properties, making it a candidate for cancer treatment .
Medicine: In medicine, this compound is being investigated for its antitumor and antimetastatic effects. It has shown promise in preclinical studies for its ability to inhibit tumor growth and reduce metastasis .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to various materials .
Mecanismo De Acción
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid involves its interaction with cellular components. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to cytotoxic effects . This interaction can result in the inhibition of DNA replication and cell division, ultimately causing cell death. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
p-(3-Methyl-1-triazeno)benzoic acid potassium salt (MM-COOK): This compound is a monomethyl derivative of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid and exhibits similar antitumor properties.
3,3-Dimethyl-1-triazeno)benzoic acid (DM-COOK): Another derivative with antimetastatic effects, DM-COOK is used in cancer research for its ability to inhibit tumor growth.
Uniqueness: this compound is unique due to its benzyl group, which enhances its lipophilicity and allows for better cellular uptake. This structural feature distinguishes it from other triazene derivatives and contributes to its potent biological activity .
Propiedades
Número CAS |
65587-38-4 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
4-[[benzyl(methyl)amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H15N3O2/c1-18(11-12-5-3-2-4-6-12)17-16-14-9-7-13(8-10-14)15(19)20/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
MBZDFRQDGNXUKS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
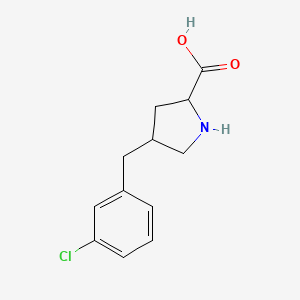

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)

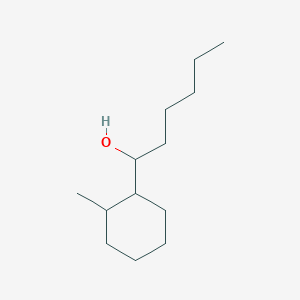
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
